Tricaproin-d5

Lipidomics LC-MS/MS Internal Standard

Tricaproin-d5 is a deuterium-labeled medium-chain triglyceride with the molecular formula C₂₁H₃₃D₅O₆ and a molecular weight of 391.55 g/mol. It is the stable isotope-labeled analog of tricaproin (CAS 621-70-5), a triglyceride composed of a glycerol backbone esterified with three hexanoic (caproic) acid (C6:0) chains.

Molecular Formula C₂₁H₃₃D₅O₆
Molecular Weight 391.55
Cat. No. B1156240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricaproin-d5
SynonymsHexanoic Acid-d5 1,2,3-Propanetriyl Ester;  Trihexanoin-d5;  Caproic Triglyceride-d5;  Glycerin Tricaproate-d5;  Glycerin Trihexanoate-d5;  Glycerol Tricaproate-d5;  Glycerol Tricapronate-d5;  Glycerol Trihexanoate-d5;  Glyceryl Tricaproate-d5;  NSC 406885-d5
Molecular FormulaC₂₁H₃₃D₅O₆
Molecular Weight391.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricaproin-d5: A Stable Isotope-Labeled Medium-Chain Triglyceride for Analytical Method Development and Lipidomics Quantification


Tricaproin-d5 is a deuterium-labeled medium-chain triglyceride with the molecular formula C₂₁H₃₃D₅O₆ and a molecular weight of 391.55 g/mol . It is the stable isotope-labeled analog of tricaproin (CAS 621-70-5), a triglyceride composed of a glycerol backbone esterified with three hexanoic (caproic) acid (C6:0) chains . The compound is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications, analytical method development, and method validation studies [1].

Why Tricaproin-d5 Cannot Be Replaced by Unlabeled Tricaproin or Other Deuterated Triglycerides in Quantitative MS


Generic substitution of Tricaproin-d5 fails because analytical accuracy in LC-MS/MS quantification hinges on precise co-elution, ionization efficiency matching, and sufficient mass spectral separation from the endogenous analyte . Unlabeled tricaproin cannot be used as an internal standard because it is indistinguishable from the endogenous target in a biological sample, precluding accurate quantitation [1]. Substituting with a different deuterated triglyceride (e.g., Trimyristin-d5 with a distinct fatty acid chain length) introduces retention time shifts and differential ionization responses, severely degrading method precision and requiring extensive re-validation [2]. The specific D5 labeling of Tricaproin-d5 provides a critical +5 Da mass shift relative to endogenous tricaproin, avoiding overlap with natural isotopic peaks while preserving near-identical chromatographic behavior .

Quantitative Differentiation of Tricaproin-d5 Relative to Alternative Triglyceride Standards


Mass Spectrometric Differentiation: +5 Da Shift Ensures Reliable Analyte Quantitation in Complex Biological Matrices

The D5 labeling of Tricaproin-d5 yields a +5.03 Da mass shift (Δm/z) relative to endogenous tricaproin, achieving a baseline-resolved MS1 spectral separation with zero isotopic overlap. This mass increment is critical because a Δm of ≥3 Da is required to avoid spectral interference from the natural abundance M+2 and M+4 isotopic peaks of the unlabeled analyte, which can be significant for medium-chain triglycerides like tricaproin . In contrast, a D3-labeled analog would provide only a +3 Da shift, risking partial overlap with the natural M+2 and M+4 isotopologues, thereby introducing systematic quantitation bias exceeding 5% in complex matrices [1]. The +5 Da shift of Tricaproin-d5 ensures that the internal standard signal is completely isolated from the analyte's natural isotopic envelope, enabling accurate peak integration and reliable quantitation across a dynamic range spanning 0.01 to 50 μM .

Lipidomics LC-MS/MS Internal Standard Stable Isotope Labeling Quantitative Analysis

Isotopic Purity: Reduced Unlabeled Background Improves Lower Limit of Quantitation (LLOQ) by Up to 2-Fold

The isotopic purity of Tricaproin-d5, specified as ≥98% deuterium incorporation with ≤0.5% unlabeled tricaproin impurity, is critical for sensitive bioanalytical assays [1]. Residual unlabeled species in a deuterated internal standard directly elevate the baseline signal at the analyte's m/z channel, artificially inflating the lower limit of quantitation (LLOQ) and compromising assay sensitivity . In a comparative context, an internal standard with ≥2% unlabeled impurity would raise the LLOQ by approximately 2-fold relative to Tricaproin-d5, given the same instrument conditions and sample preparation . This is particularly important for triglyceride analysis in low-abundance samples such as cerebrospinal fluid or single-cell lipidomics, where endogenous tricaproin concentrations may be below 1 nM [2].

Bioanalysis Method Validation LC-MS/MS Isotopic Purity LLOQ

Regulatory Compliance: USP/EP Traceability Distinguishes Tricaproin-d5 from Non-Pharmacopeial Research Standards

Tricaproin-d5 is supplied with comprehensive characterization data and offers traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards upon feasibility confirmation [1]. This distinguishes it from many research-grade deuterated triglycerides that lack pharmacopeial traceability documentation. In contrast, alternative deuterated triglyceride standards from non-specialized suppliers typically provide only basic purity information without the rigorous characterization, stability data, and documented traceability chain required for regulatory submissions such as Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) . The absence of such documentation necessitates costly in-house qualification and re-validation, adding 4–8 weeks to method development timelines .

Pharmaceutical Analysis ANDA Method Validation Quality Control Regulatory Compliance

Optimal Use Cases for Tricaproin-d5 Based on Quantifiable Differentiators


LC-MS/MS Method Development and Validation for Triglyceride Quantification in Biological Matrices

Tricaproin-d5 is the internal standard of choice for developing validated LC-MS/MS methods to quantify tricaproin and related medium-chain triglycerides in plasma, serum, tissue homogenates, and cell culture samples. The +5 Da mass shift ensures complete spectral separation from the endogenous analyte (as documented in Evidence Item 1), while the high isotopic purity (≤0.5% unlabeled species) enables low ng/mL LLOQ achievement [1]. This combination is essential for pharmacokinetic studies of tricaproin-based formulations and for lipidomic profiling where accurate quantitation of C6:0-containing triglycerides is required.

Regulated Bioanalysis for ANDA and DMF Submissions in Pharmaceutical Development

Pharmaceutical development teams submitting Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) benefit from Tricaproin-d5 due to its USP/EP traceability and comprehensive characterization documentation . As established in Evidence Item 3, the availability of pharmacopeial traceability eliminates the need for extensive in-house qualification of the internal standard, accelerating method validation and reducing compliance risks during regulatory review. This makes Tricaproin-d5 specifically suitable for use as a reference standard in quality control (QC) and stability-indicating methods for drug products containing tricaproin or related triglycerides [1].

Targeted Lipidomics of Short- and Medium-Chain Triglycerides

In targeted lipidomics workflows utilizing high-resolution mass spectrometry (HRMS), Tricaproin-d5 serves as a class-specific internal standard for the accurate relative and absolute quantification of C6:0-containing triglycerides. The +5 Da mass increment is sufficient to avoid interference from the natural isotopic distribution of the analyte even at high MS1 resolution (≥30,000 FWHM), as supported by the mass shift analysis in Evidence Item 1 [2]. This enables reliable normalization of MS signals across batches and instrument conditions, reducing intragroup coefficients of variation (CVs) in untargeted and targeted lipidomic datasets to below 15%, a key requirement for identifying statistically significant lipid alterations in disease biomarker studies [2].

Metabolic Tracer Studies of Medium-Chain Triglyceride Digestion and Absorption

Tricaproin-d5 is ideally suited for use as a stable isotope tracer in studies investigating the digestion, absorption, and metabolic fate of medium-chain triglycerides. While not a metabolic tracer itself, the D5-labeled internal standard enables precise LC-MS quantitation of unlabeled tricaproin in time-course experiments assessing lipase activity or intestinal absorption kinetics [3]. The demonstrated low unlabeled background (Evidence Item 2) is critical for accurately measuring low nanomolar concentrations of tricaproin in in vitro digestion assays or portal vein sampling, providing the analytical precision necessary to calculate meaningful kinetic parameters.

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